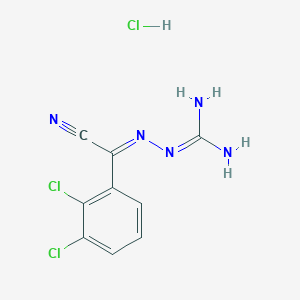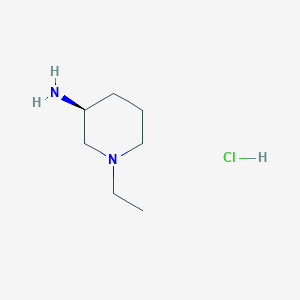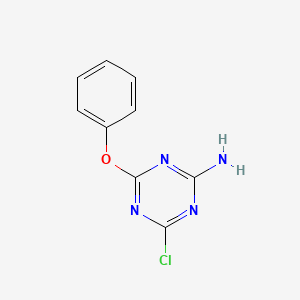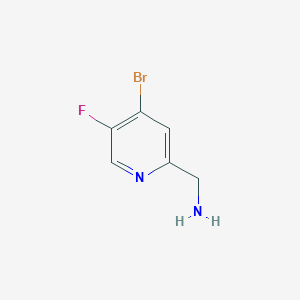
(4-Bromo-5-fluoropyridin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-5-fluoropyridin-2-yl)methanamine is a chemical compound with the molecular formula C6H6BrFN2 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-5-fluoropyridin-2-yl)methanamine typically involves the halogenation of pyridine derivativesThe reaction conditions often require the use of strong halogenating agents and controlled temperatures to ensure selective substitution at the desired positions on the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product while minimizing the formation of by-products .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or the aromatic ring.
Coupling Reactions: It can also be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: In chemistry, (4-Bromo-5-fluoropyridin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique halogenation pattern allows for selective functionalization, making it valuable in the development of new materials and catalysts .
Biology and Medicine: Its ability to interact with various enzymes and receptors makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and stability under various conditions make it suitable for large-scale manufacturing processes .
Mechanism of Action
The mechanism of action of (4-Bromo-5-fluoropyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule. This interaction can modulate various biological pathways, leading to desired therapeutic effects .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, influencing signal transduction processes.
Comparison with Similar Compounds
- (2-Bromo-5-fluoropyridin-4-yl)methanamine
- (5-Bromo-2-fluoropyridin-3-yl)methanamine
- (4-Bromo-2-fluoropyridin-3-yl)methanamine
Uniqueness: (4-Bromo-5-fluoropyridin-2-yl)methanamine is unique due to its specific halogenation pattern, which provides distinct reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H6BrFN2 |
|---|---|
Molecular Weight |
205.03 g/mol |
IUPAC Name |
(4-bromo-5-fluoropyridin-2-yl)methanamine |
InChI |
InChI=1S/C6H6BrFN2/c7-5-1-4(2-9)10-3-6(5)8/h1,3H,2,9H2 |
InChI Key |
ILHGJSHMAIGTNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=C1Br)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium 2-(4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate](/img/structure/B12819851.png)
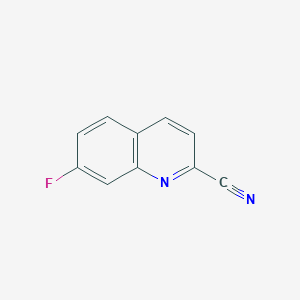
![5-(1H-benzo[d]imidazol-2-yl)-4-methylthiazol-2-amine](/img/structure/B12819862.png)

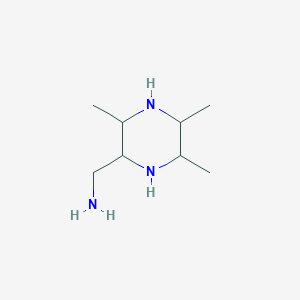
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-6-oxo-1H-purin-9-ium-2-olate](/img/structure/B12819885.png)



![2-Isopropyl-1H-benzo[d]imidazol-5-ol](/img/structure/B12819912.png)
